Ethyl 1-bromocyclohexanecarboxylate
Description
Foundational Role as a Key Intermediate in Organic Synthesis
The primary significance of Ethyl 1-bromocyclohexanecarboxylate in chemical research lies in its role as a key intermediate. It serves as a precursor in multi-step synthetic pathways, enabling the assembly of intricate molecular frameworks that would be difficult to access directly. Its utility is prominently demonstrated in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.
A classic application of this compound is in the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, often referred to as a Reformatsky enolate. libretexts.orgwikipedia.org This enolate is sufficiently nucleophilic to add to carbonyl compounds like aldehydes and ketones, but is generally not reactive enough to react with other ester groups, a selectivity that is a key advantage over more reactive organolithium or Grignard reagents. libretexts.orgwikipedia.org When this compound is used, it generates a zinc enolate that can react with a ketone, such as cyclohexanone (B45756), to form a β-hydroxy ester. orgsyn.org This product, ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate, is itself a valuable intermediate that can be further transformed, for example, through dehydration and decarboxylation. orgsyn.org
Beyond the Reformatsky reaction, this compound is instrumental in the synthesis of spiro compounds . These are molecules containing two rings connected by a single common atom. The synthesis of dispiro[5.1.5.1]tetradecane-7,14-dione, for instance, utilizes an intermediate derived from this compound. orgsyn.org The construction of such complex, three-dimensional structures is of high interest in medicinal chemistry and materials science. rsc.orgbeilstein-journals.org
| Reaction Type | Reactants | Product Class | Reference |
| Reformatsky Reaction | Ketone/Aldehyde, Zinc | β-Hydroxy ester | orgsyn.org, libretexts.org |
| Spirocycle Synthesis | Cyclohexanone, Magnesium | Spirocyclic intermediate | orgsyn.org |
This table summarizes key synthetic applications of this compound.
Evolution of Research Perspectives on Alpha-Bromoester Reactivity
The academic interest in this compound is intrinsically linked to the broader study of α-halo carbonyl compounds. The reactivity of this class of molecules is dominated by the interplay of electronic effects from the halogen and the carbonyl group. The carbonyl group's electron-withdrawing nature enhances the polarity of the adjacent carbon-bromine bond, making the α-carbon a potent electrophilic site susceptible to nucleophilic attack. nih.gov
Historically, research focused on the direct substitution of the bromide ion by a nucleophile. However, the perspective has evolved significantly with a deeper understanding of organometallic intermediates. The discovery by Sergey Nikolaevich Reformatsky in 1887 that α-halo esters react with aldehydes or ketones in the presence of zinc metal was a pivotal moment. byjus.comthermofisher.com This opened a new avenue of reactivity, demonstrating that the α-carbon could function as a nucleophile after activation with a metal.
Modern research has elucidated the structure and behavior of the key intermediates in these reactions. For example, crystallographic studies of Reformatsky reagents derived from ethyl bromozincacetate have revealed that they exist as cyclic, dimeric structures in the solid state. libretexts.orgwikipedia.org This structural insight helps explain their unique reactivity and selectivity. The mechanism involves an oxidative addition of the zinc into the carbon-bromine bond, creating the organozinc intermediate which then participates in the subsequent carbonyl addition via a six-membered chair-like transition state. libretexts.orgnrochemistry.com This mechanistic understanding allows chemists to better predict and control reaction outcomes, expanding the synthetic utility of α-bromoesters like this compound.
| Reagent Type | Typical Precursor | Reactivity | Key Feature | Reference |
| Grignard Reagent | Alkyl/Aryl Halide + Mg | High | Highly nucleophilic and basic | wikipedia.org |
| Organolithium Reagent | Alkyl/Aryl Halide + Li | Very High | Extremely nucleophilic and basic | wikipedia.org |
| Reformatsky Enolate | α-Halo Ester + Zn | Moderate | Tolerates ester groups | libretexts.org, wikipedia.org |
This table provides a comparative overview of the reactivity of Reformatsky enolates against other common organometallic reagents.
Rationale for Dedicated Academic Investigation into this compound
The focused academic investigation into this compound is driven by its effectiveness as a building block for synthesizing molecules with significant structural complexity and potential utility. The cyclohexane (B81311) scaffold is a common motif in many natural products and pharmacologically active compounds. The ability to functionalize this ring at a quaternary center, as is the case with this reagent, provides a powerful tool for creating sterically hindered and structurally unique molecules.
A primary driver for research is the compound's application in the synthesis of spirocycles . Spirocyclic frameworks are of great interest because their rigid, three-dimensional geometry can lead to novel pharmacological properties. rsc.orgbeilstein-journals.org However, the enantioselective synthesis of these compounds can be particularly challenging. rsc.org Reagents like this compound provide reliable pathways to spirocyclic intermediates, such as the one leading to dispiro[5.1.5.1]tetradecane-7,14-dione, which can serve as platforms for further synthetic elaboration. orgsyn.org The development of new methodologies for constructing spiro compounds, including spiro heterocyclic steroids, remains an active area of research where versatile intermediates are highly sought after. beilstein-journals.orgnih.gov
Furthermore, the simplicity and often high yields of reactions involving this intermediate make it an attractive subject for methodological studies. orgsyn.org Investigating the scope and limitations of its reactions, developing catalytic and enantioselective variants, and applying it to the total synthesis of complex target molecules constitute robust areas of academic inquiry. The insights gained from studying the reactivity of this compound contribute to the broader toolkit of synthetic organic chemistry, enabling the more efficient and elegant construction of the molecules that drive scientific and technological advancement.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-bromocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJRAUFUJGNWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314126 | |
| Record name | ethyl 1-bromocyclohexanecarboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70314126 | |
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Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41949-98-8 | |
| Record name | NSC280764 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-bromocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-bromocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Ethyl 1 Bromocyclohexanecarboxylate
Established Synthetic Routes and Mechanistic Investigations
The preparation of ethyl 1-bromocyclohexanecarboxylate is primarily achieved through two well-established strategies: the direct α-halogenation of the corresponding ester or a two-step process involving the α-bromination of cyclohexanecarboxylic acid followed by esterification.
Esterification and Alpha-Halogenation Strategies
The direct α-bromination of ethyl cyclohexanecarboxylate (B1212342) offers a straightforward route to the target molecule. This transformation typically involves the reaction of the ester with a brominating agent under conditions that favor the formation of an enol or enolate intermediate. While direct bromination of esters can be challenging compared to ketones or aldehydes, it can be accomplished. libretexts.org
Alternatively, a more common and often more efficient approach involves the initial synthesis of cyclohexanecarboxylic acid, followed by its conversion to ethyl cyclohexanecarboxylate via Fischer esterification. nih.govlibretexts.org This acid-catalyzed reaction between the carboxylic acid and ethanol (B145695) is a reversible process, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. libretexts.org Once the ester is obtained, it can then be subjected to α-bromination.
A key consideration in the α-halogenation of carbonyl compounds is the choice of reaction conditions (acidic or basic) to control the reaction. libretexts.org
Application of Hell-Volhard-Zelinsky (HVZ) Type Reactions
The Hell-Volhard-Zelinsky (HVZ) reaction is a powerful and widely used method for the α-bromination of carboxylic acids. alfa-chemistry.comblogspot.commasterorganicchemistry.comucalgary.ca This reaction provides a reliable pathway to 1-bromocyclohexanecarboxylic acid, which can then be readily converted to its ethyl ester. The HVZ reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. ucalgary.cafiveable.me
The mechanism of the HVZ reaction proceeds through several key steps. libretexts.orgmasterorganicchemistry.comlibretexts.org Initially, the carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. libretexts.orgmasterorganicchemistry.com This acyl bromide intermediate is crucial as it can readily tautomerize to its enol form. libretexts.orglibretexts.org The enol then acts as a nucleophile, reacting with bromine at the α-position to yield the α-bromo acyl bromide. masterorganicchemistry.comjove.com Finally, hydrolysis of the α-bromo acyl bromide during workup or reaction with an alcohol in a subsequent step furnishes the α-bromo carboxylic acid or ester, respectively. fiveable.menrochemistry.com The use of an alcohol in the final step allows for the direct synthesis of the α-bromo ester from the α-bromo acyl bromide intermediate. fiveable.me
| Reagent | Role in HVZ Reaction |
| Carboxylic Acid | Starting material |
| PBr₃/Red Phosphorus + Br₂ | Catalyst and brominating agent |
| Acyl Bromide | Reactive intermediate |
| Enol | Nucleophilic intermediate |
| Bromine (Br₂) | Electrophile |
| Water/Alcohol | Quenching agent to form the final product |
Explorations in Green Chemistry Approaches for Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of α-bromo esters like this compound, green chemistry approaches focus on replacing hazardous reagents and solvents. For instance, research has explored the use of ammonium (B1175870) bromide and oxone as a less toxic and more stable alternative to molecular bromine for the α-bromination of ketones, a reaction that shares mechanistic similarities with the bromination of esters. rsc.org Another approach involves visible light-induced C-H bromination using N-bromosuccinimide (NBS) as the bromine source, which avoids the use of harsh reagents. organic-chemistry.org The use of water as a solvent in bromination reactions has also been investigated to reduce the reliance on volatile organic compounds. google.com These emerging methods offer the potential for cleaner and more sustainable routes to α-halo esters.
Optimization of Reaction Parameters and Yield Enhancement Studies
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. In the context of the HVZ reaction, key variables include the reaction temperature, reaction time, and the stoichiometry of the reagents. The reaction often requires elevated temperatures and prolonged reaction times to achieve good conversion. alfa-chemistry.comnrochemistry.com The choice of solvent can also influence the reaction outcome.
Studies on related α-bromination reactions have shown that careful control of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts. For example, in the bromination of ketones, the choice of solvent and the rate of addition of the brominating agent can impact the selectivity and yield of the desired product. google.com In the synthesis of α-bromo-α,β-unsaturated esters, the reaction time and the equivalents of reagents were optimized to achieve good to excellent yields. nih.gov
Enantioselective and Diastereoselective Synthesis of Analogous Compounds
While this compound itself is achiral, the methodologies used for its synthesis can be adapted for the preparation of chiral α-halo esters. The development of enantioselective and diastereoselective synthetic routes to analogous compounds is an active area of research. For instance, chiral Brønsted acids have been used to catalyze asymmetric allenylboration reactions to produce chiral homopropargyl alcohols with high diastereo- and enantioselectivities. nih.gov Similarly, diastereoselective syntheses of substituted hexahydrobenzo[de]isochromanes have been achieved through stereoselective cyclization reactions. rsc.org These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The development of such methods for the synthesis of chiral α-bromocyclohexanecarboxylate derivatives would be of significant interest for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules.
Elucidating the Reactivity and Reaction Mechanisms of Ethyl 1 Bromocyclohexanecarboxylate
Nucleophilic Substitution Pathways
The substitution of the bromine atom in ethyl 1-bromocyclohexanecarboxylate by a nucleophile is a key reaction. Given that the bromine is attached to a tertiary carbon, the nucleophilic substitution is expected to proceed predominantly through a unimolecular (S(_N)1) mechanism. pressbooks.pubyoutube.com
The S(_N)1 reaction mechanism involves a two-step process. pressbooks.pub The initial and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a planar, tertiary carbocation intermediate and a bromide ion. libretexts.org This step is favored due to the stability of the resulting tertiary carbocation, which is stabilized by hyperconjugation with the adjacent alkyl groups of the cyclohexane (B81311) ring. libretexts.org
In the second step, a nucleophile attacks the electrophilic carbocation. libretexts.org Because the carbocation is planar, the nucleophile can attack from either face, which would typically lead to a racemic or near-racemic mixture of products if the carbon were a stereocenter. libretexts.org However, in this symmetrical molecule, this consideration is moot.
The rate of the S(_N)1 reaction is primarily dependent on the concentration of the substrate, this compound, and is independent of the concentration of the nucleophile. masterorganicchemistry.com The reaction is also highly favored by polar protic solvents, such as water and alcohols, which can solvate and stabilize the carbocation intermediate and the departing bromide ion. youtube.comlibretexts.org
Common nucleophiles for this transformation include water, alcohols, and carboxylates, leading to the formation of α-hydroxy esters, α-alkoxy esters, and α-acyloxy esters, respectively. For instance, solvolysis in ethanol (B145695) would yield ethyl 1-ethoxycyclohexanecarboxylate.
Table 1: Expected Products from S(_N)1 Reactions of this compound
| Nucleophile | Product |
| Water (H₂O) | Ethyl 1-hydroxycyclohexanecarboxylate |
| Ethanol (CH₃CH₂OH) | Ethyl 1-ethoxycyclohexanecarboxylate |
| Acetate (CH₃COO⁻) | Ethyl 1-acetoxycyclohexanecarboxylate |
Organometallic Reagent Chemistry
The bromine atom in this compound allows for the formation of organometallic reagents, which are powerful tools for carbon-carbon bond formation.
The preparation of a Grignard reagent typically involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. mnstate.edu However, the formation of a Grignard reagent from this compound is inherently problematic. Grignard reagents are potent nucleophiles and strong bases. masterorganicchemistry.comleah4sci.com The ester functional group present in the molecule is electrophilic and would readily react with any Grignard reagent formed.
This incompatibility means that attempting to synthesize the Grignard reagent of this compound would likely lead to a self-condensation reaction, where one newly formed molecule of the Grignard reagent attacks the ester carbonyl of another molecule of the starting material. This reaction would proceed through a nucleophilic acyl substitution, followed by reaction with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org Consequently, the direct formation of a stable Grignard reagent from this compound for subsequent intermolecular reactions is not a viable synthetic strategy.
The Reformatsky reaction provides a more effective method for utilizing this compound in carbon-carbon bond-forming reactions, as it circumvents the incompatibility issues associated with Grignard reagents. beilstein-journals.orgnih.gov This reaction involves the formation of an organozinc reagent, which is less reactive and more selective than its magnesium-based counterpart. beilstein-journals.org
The first step of the Reformatsky reaction is the oxidative insertion of metallic zinc into the carbon-bromine bond of this compound. youtube.com This is typically carried out in an anhydrous solvent such as diethyl ether, tetrahydrofuran (B95107) (THF), or benzene. The resulting organozinc compound is a zinc enolate, often referred to as a Reformatsky reagent. youtube.com
These zinc enolates are generally not isolated but are generated in situ for immediate reaction with an electrophile. nih.gov In solution, they exist in equilibrium between the C-metalated and O-metalated forms, with the enolate form (O-metalated) being the reactive species in the subsequent addition step. youtube.com Structural studies on similar zinc enolates have shown that they can form dimeric structures in the solid state. researchgate.net The reactivity of the zinc enolate is sufficiently attenuated to prevent it from reacting with the ester group of another molecule of the starting material, a key advantage over the Grignard reaction. beilstein-journals.org
The generated zinc enolate of this compound is a powerful nucleophile for reacting with a variety of electrophiles, most notably aldehydes and ketones. beilstein-journals.org
The reaction of the zinc enolate of this compound with aldehydes and ketones results in the formation of β-hydroxy esters after an acidic workup. nih.gov This reaction proceeds through the nucleophilic addition of the zinc enolate to the carbonyl carbon of the aldehyde or ketone. The initial product is a zinc alkoxide, which upon protonation during workup, yields the final β-hydroxy ester. youtube.com
This reaction is highly versatile and can be used with a wide range of aldehydes and ketones, including both aliphatic and aromatic derivatives. The reaction with a ketone, for example, acetone, would yield ethyl 1-(1-hydroxy-1-methylethyl)cyclohexanecarboxylate. Similarly, reaction with an aldehyde like benzaldehyde (B42025) would produce ethyl 1-(hydroxy(phenyl)methyl)cyclohexanecarboxylate. The reaction conditions are generally mild, and the yields are often good. organic-chemistry.orgnih.gov
Table 2: Representative Products from Reformatsky Reactions of this compound with Aldehydes and Ketones
| Electrophile | Aldehyde/Ketone Structure | Product Name |
| Acetone | (CH₃)₂C=O | Ethyl 1-(1-hydroxy-1-methylethyl)cyclohexanecarboxylate |
| Benzaldehyde | C₆H₅CHO | Ethyl 1-(hydroxy(phenyl)methyl)cyclohexanecarboxylate |
| Cyclohexanone (B45756) | C₆H₁₀O | Ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate |
| Formaldehyde | H₂C=O | Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate |
Comprehensive Analysis of Reformatsky Reactions
Intermolecular Reformatsky Reactions with Diverse Electrophiles
Aza-Reformatsky Reactions with Imines and Hydrazides
The aza-Reformatsky reaction represents a significant extension of the classical Reformatsky reaction, wherein the carbonyl electrophile is replaced by a carbon-nitrogen double bond, typically found in imines. nih.govbeilstein-journals.org This modification provides a direct route to β-amino esters, which are valuable precursors for synthesizing β-lactams and other nitrogen-containing compounds. When this compound is employed in this reaction, the generated zinc enolate attacks the imine carbon, leading to the formation of a β-amino ester derivative after acidic workup.
The reaction proceeds by generating the Reformatsky reagent from this compound and an activated metal, usually zinc. byjus.com This organozinc compound then adds to the imine. The use of Lewis acids such as ZnCl₂, Cu(OTf)₂, and TiCl₄ can enhance the yield of the desired product by activating the imine electrophile. researchgate.net
Research has also explored the reaction with hydrazides, specifically N'-(arylmethylidene)benzohydrazides. In these cases, the Reformatsky reagent derived from the analogous mthis compound adds to the C=N bond of the hydrazone. researchgate.net This initial adduct can then undergo a subsequent intramolecular cyclization, yielding complex heterocyclic structures such as N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net This domino reaction sequence highlights the utility of the reagent in constructing spirocyclic β-lactam frameworks. researchgate.net
Reactivity with Unsaturated Carbonyl Systems (e.g., Chalcones, Chromenes)
The reaction of Reformatsky reagents with α,β-unsaturated carbonyl systems, such as chalcones (1,3-diaryl-2-propen-1-ones) and chromenes, introduces the possibility of regioselectivity. The zinc enolate derived from this compound can attack either the carbonyl carbon in a 1,2-addition pathway or the β-carbon of the alkene in a 1,4-addition (conjugate addition) pathway.
The outcome of the reaction is influenced by several factors, including the steric and electronic properties of the substrate, the reaction conditions, and the specific metal used. While classical zinc-based Reformatsky reagents often favor 1,2-addition to the carbonyl group, the use of other metals or additives can alter this selectivity. The steric hindrance imposed by the spiro-cyclohexyl group on the nucleophile may also play a significant role in directing the regiochemical outcome. For instance, attack at the less-hindered β-carbon might be favored under certain conditions, leading to the conjugate addition product.
Intramolecular Cyclization Phenomena in Reformatsky Adducts
A synthetically powerful aspect of using this compound in Reformatsky-type reactions is the potential for the initial adducts to undergo subsequent intramolecular cyclizations. beilstein-journals.org This is particularly evident in the aza-Reformatsky reaction with bifunctional substrates like N'-(arylmethylidene)benzohydrazides.
In a well-documented example involving the methyl ester analog, the initially formed zinc alkoxide from the addition to the hydrazone does not simply get protonated during workup. researchgate.net Instead, it acts as an internal nucleophile, attacking the ester carbonyl group. This intramolecular acyl substitution results in the formation of a four-membered ring, a β-lactam (azetidin-2-one). researchgate.net Because the original haloester was a 1-substituted cyclohexane derivative, the final product is a unique spirocyclic compound, specifically an N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide. researchgate.net The structure of these complex spiro-β-lactams has been unequivocally confirmed by X-ray diffraction analysis. researchgate.net Such domino aza-Reformatsky/cyclization reactions are highly valuable for rapidly building molecular complexity from relatively simple starting materials. nih.gov
Catalytic and Asymmetric Variants of Reformatsky Reactions
To overcome the limitations of stoichiometric metal usage and to control the stereochemistry of the products, significant research has been directed toward developing catalytic and asymmetric versions of the Reformatsky reaction. nih.govbeilstein-journals.org Enantioselective variants are of particular interest as they allow for the synthesis of chiral β-hydroxy and β-amino esters. beilstein-journals.org
The key strategy for achieving enantioselectivity is the use of a chiral ligand to coordinate with the metal, thereby creating a chiral environment that biases the facial selectivity of the addition to the prochiral electrophile (e.g., an aldehyde or imine). nih.gov Chiral 1,2-amino alcohols and diarylprolinols have emerged as highly effective ligands for zinc-mediated enantioselective aza-Reformatsky reactions. nih.gov For example, in reactions involving imines, a chiral ligand can be deprotonated by a zinc source like ZnMe₂ to form a chiral catalyst complex. beilstein-journals.org The Reformatsky reagent, generated in situ from the haloester, then interacts with this complex before adding to the imine, leading to the preferential formation of one enantiomer of the β-amino ester product. beilstein-journals.org
While specific studies on the asymmetric catalysis of this compound itself are not extensively detailed, the general methodologies developed for other α-haloesters are directly applicable. nih.govbeilstein-journals.org These catalytic systems often provide good to excellent yields and high levels of enantioselectivity for a range of substrates. beilstein-journals.org
Elimination Reactions for Cyclohexene (B86901) Derivative Formation
This compound, being a tertiary alkyl halide, can readily undergo elimination reactions to form cyclohexene derivatives. libretexts.org The reaction typically proceeds via either an E1 or E2 mechanism, depending on the reaction conditions, particularly the nature of the base used. libretexts.orglibretexts.org
E2 Mechanism: Treatment with a strong, non-bulky base, such as sodium ethoxide (NaOEt) in ethanol, favors the E2 pathway. chemistrysteps.com This mechanism involves a single concerted step where the base abstracts a proton from a β-carbon while the bromide leaving group departs simultaneously. libretexts.org For the E2 reaction to occur in cyclohexane systems, the β-hydrogen and the leaving group must be in an anti-periplanar (diaxial) arrangement. chemistrysteps.com
E1 Mechanism: In the presence of a weak base or a protic solvent with heating (solvolysis), the reaction tends to follow the E1 pathway. libretexts.org This is a two-step process initiated by the spontaneous departure of the bromide leaving group to form a stable tertiary carbocation intermediate. libretexts.orglibretexts.org A weak base (e.g., the solvent) then abstracts a β-proton in a subsequent step to form the double bond. libretexts.org
In both cases, the primary product is ethyl cyclohex-1-enecarboxylate, as this is the most substituted and therefore most thermodynamically stable alkene, in accordance with Zaitsev's rule. libretexts.orgyoutube.com
| Mechanism | Typical Conditions | Key Intermediate | Major Product | Reference |
|---|---|---|---|---|
| E2 | Strong, non-bulky base (e.g., NaOEt in EtOH) | Anti-periplanar transition state | Ethyl cyclohex-1-enecarboxylate | chemistrysteps.com |
| E1 | Weak base or heat in a protic solvent (e.g., EtOH, heat) | Tertiary carbocation | Ethyl cyclohex-1-enecarboxylate | libretexts.org |
Radical Processes and Their Synthetic Utility
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. libretexts.org These processes are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), upon heating or irradiation. libretexts.org
A common radical transformation is reductive dehalogenation. libretexts.org This can be achieved using a reagent like tributyltin hydride (Bu₃SnH). In this process, the tributyltin radical (Bu₃Sn•), generated from the hydride and an initiator, abstracts the bromine atom from this compound. libretexts.org This step forms tributyltin bromide and a tertiary cyclohexyl radical intermediate stabilized by the adjacent ester group. This carbon-centered radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product, ethyl cyclohexanecarboxylate (B1212342), and regenerate the tributyltin radical, thus propagating the radical chain reaction. libretexts.org
This tertiary radical intermediate can also be trapped by other radical acceptors to form new carbon-carbon or carbon-heteroatom bonds, demonstrating the synthetic utility of radical processes beyond simple reduction.
Functional Group Transformations and Derivatizations
The structure of this compound contains two primary functional groups—the bromo group and the ethyl ester—both of which can be readily transformed into other functionalities, making it a versatile synthetic intermediate.
The ethyl ester can undergo several classic transformations:
Hydrolysis: Treatment with aqueous acid or base (e.g., NaOH followed by H₃O⁺ workup) will hydrolyze the ester to the corresponding carboxylic acid, 1-bromocyclohexanecarboxylic acid.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (1-bromocyclohexyl)methanol.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.
The bromine atom, being a good leaving group on a tertiary carbon, can be substituted or eliminated as previously discussed (Section 3.3). Nucleophilic substitution reactions, likely proceeding through an SN1 mechanism via the tertiary carbocation, can introduce a variety of other functional groups.
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| Ethyl Ester | Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 1-Bromocyclohexanecarboxylic acid |
| Ethyl Ester | Reduction | 1. LiAlH₄ 2. H₂O | (1-Bromocyclohexyl)methanol |
| Bromo Group | Dehalogenation (Radical) | Bu₃SnH, AIBN | Ethyl cyclohexanecarboxylate |
| Bromo Group | Elimination (E1/E2) | Base (e.g., NaOEt) | Ethyl cyclohex-1-enecarboxylate |
Strategic Applications of Ethyl 1 Bromocyclohexanecarboxylate in Complex Molecular Architectures
Construction of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in numerous natural products and pharmacologically active compounds. nih.gov Their rigid, three-dimensional nature provides a well-defined spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov Ethyl 1-bromocyclohexanecarboxylate serves as a valuable precursor for the synthesis of a variety of spirocyclic systems.
Spiro-δ-lactams are an important class of heterocyclic compounds found in several natural products and pharmaceutically relevant molecules. researchgate.net The synthesis of chiral spiro-δ-lactams with potential antimalarial activity has been reported, highlighting the significance of this structural motif. researchgate.net While direct synthesis from this compound is a subject of ongoing research, its derivatives are key intermediates in multi-step synthetic sequences leading to these complex structures. The reactivity of the α-bromo ester moiety allows for the introduction of nitrogen-containing nucleophiles, setting the stage for subsequent cyclization to form the δ-lactam ring.
The 3,4-dihydropyran-2-one core is a significant feature in many biologically active natural products. mdpi.com The synthesis of spiro-3,4-dihydropyran-2-one derivatives can be achieved through various synthetic strategies, including organocatalysis with N-heterocyclic carbenes (NHCs). mdpi.comorganic-chemistry.org For instance, a Parham cyclization involving the reaction of 1-bromo-2-(2-bromoethyl)benzene (B87193) with the mono ketal of cyclohexane-1,3-dione leads to a spirocyclic framework that can be further elaborated. nih.govrsc.org This key ketone intermediate can then undergo reactions to introduce the necessary functionalities for forming the dihydropyranone ring, demonstrating an indirect but powerful application of bromo-functionalized cyclohexane (B81311) precursors.
Spiroazetidin-2-ones, also known as spiro-β-lactams, are a fascinating class of compounds due to their presence in various biologically active molecules, including cholesterol absorption inhibitors. ias.ac.inresearchgate.net The synthesis of these structures is challenging due to significant steric hindrance. digitellinc.com However, methods like the Staudinger [2+2] ketene-imine cycloaddition have been successfully employed. digitellinc.comnih.gov this compound can be envisioned as a precursor to the ketene (B1206846) component, where dehydrobromination would generate a reactive ketene intermediate ready to undergo cycloaddition with an appropriate imine, leading to the desired spiro-β-lactam scaffold.
| Spirocyclic Scaffold | Synthetic Strategy | Key Features |
| Spiro-δ-Lactams | Multi-step synthesis involving nucleophilic substitution and cyclization | Important for antimalarial compounds |
| Spiro-3,4-dihydropyran-2-ones | Parham cyclization followed by functional group manipulation | Core of many bioactive natural products |
| Spiroazetidin-2-ones | Staudinger [2+2] cycloaddition | Challenging synthesis, potential cholesterol absorption inhibitors |
Dispiro compounds, which contain two spirocenters, represent an even higher level of molecular complexity and three-dimensionality. mdpi.com The synthesis of dispiro[oxindole-cyclohexanone]-pyrrolidines has been accomplished through a regioselective 1,3-dipolar cycloaddition reaction. nih.gov This approach involves the reaction of 2,6-diarylidenecyclohexanones, isatin, and sarcosine. nih.gov While not a direct application, the synthesis of the cyclohexanone (B45756) component can be conceptually linked back to precursors like this compound, which can be used to construct substituted cyclohexane rings. Furthermore, the synthesis of dispiro-indolinones has been achieved with good yields through a two-step, one-pot process. mdpi.com
Utility in Target-Oriented Synthesis of Bioactive Compounds
The application of this compound and related spirocyclic intermediates extends to the total synthesis of complex, biologically active molecules. Spiro-β-lactams, for example, have been identified as potent inhibitors of cholesterol absorption and also exhibit antibacterial and antiviral properties. nih.govias.ac.in The development of novel spiro-β-lactams has been a focus of research, with some derivatives showing promise as anticancer agents. digitellinc.commdpi.com
The synthesis of chiral spiro-β-lactams derived from 6-aminopenicillanic acid (6-APA) has led to a library of compounds with significant structural diversity. nih.gov Several of these have demonstrated potent activity against both HIV and Plasmodium, the parasites responsible for AIDS and malaria, respectively. nih.govuc.pt This highlights the critical role of spirocyclic scaffolds, accessible from precursors like this compound, in medicinal chemistry and drug discovery.
Contributions to Material Science Precursor Synthesis
This compound is emerging as a significant compound in the field of material science, primarily owing to its potential role as a precursor in the synthesis of advanced polymers. Its unique chemical architecture, featuring a reactive bromine atom on a cyclohexyl ring coupled with an ethyl ester group, makes it a valuable initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). csbsju.eduwikipedia.org This process allows for the precise construction of polymers with well-defined architectures, which is crucial for the development of novel materials with tailored properties.
The utility of this compound in this domain lies in its function as an initiator molecule. In ATRP, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper(I) complex, to generate a radical species. csbsju.eduwikipedia.org This radical then initiates the polymerization of various vinyl monomers. The "living" nature of ATRP ensures that the polymer chains grow at a uniform rate, resulting in polymers with low polydispersity and controlled molecular weights. cmu.edu
A key advantage of using this compound as an initiator is the incorporation of the cyclohexanecarboxylate (B1212342) moiety at the terminus of the polymer chain. This functional end-group can significantly influence the macroscopic properties of the resulting material, such as its thermal stability, solubility, and mechanical strength. The bulky and rigid cyclohexyl group can enhance the glass transition temperature of the polymer, leading to materials with improved heat resistance.
The versatility of this approach allows for the synthesis of a wide array of functional polymers. By polymerizing different monomers in the presence of this compound, a variety of materials with distinct characteristics can be produced. For instance, the polymerization of acrylates or styrenes initiated by this compound can yield materials with potential applications in coatings, adhesives, and advanced composites.
The table below outlines the potential applications of this compound as a precursor in the synthesis of various polymers and the anticipated properties of the resulting materials.
| Polymer Type | Monomer | Initiator Role of this compound | Potential Material Properties |
| Polystyrene derivatives | Styrene | Introduces a cyclohexanecarboxylate end-group, influencing thermal and mechanical properties. | Enhanced thermal stability, altered solubility, potential for further functionalization. |
| Polyacrylate derivatives | Methyl methacrylate, Ethyl acrylate | Initiates controlled polymerization, leading to well-defined polymer chains with a functional terminus. | Improved mechanical strength, tailored refractive index, potential for biocompatible materials. |
| Block Copolymers | Sequential addition of different monomers | Enables the synthesis of block copolymers with a cyclohexanecarboxylate "head." | Formation of self-assembling nanostructures, materials for drug delivery or nanotechnology. |
While direct, large-scale industrial applications are still under investigation, the research landscape points towards a promising future for this compound in the design and synthesis of next-generation materials. Its role as a functional initiator in controlled polymerization processes opens up new avenues for creating complex molecular architectures with precisely engineered properties.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For ethyl 1-bromocyclohexanecarboxylate, the spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -OCH₂- group and a triplet for the -CH₃ group) and a complex multiplet for the cyclohexane (B81311) ring protons. The exact chemical shifts of the cyclohexane protons are influenced by their stereochemical relationship to the bromine and ester groups, allowing for detailed conformational analysis.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon bonded to the bromine atom, the carbons of the cyclohexane ring, and the carbons of the ethyl group. The chemical shifts of the cyclohexane carbons provide further insight into the stereochemistry of the molecule. oregonstate.edu For instance, carbons bearing electronegative substituents like bromine and the ester group will be shifted downfield. The typical chemical shift range for carbons in similar environments supports the assignment of the observed signals. oregonstate.edu
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 165-190 |
| Quaternary C-Br | 55-80 |
| Cyclohexane CH₂ | 10-50 |
| O-CH₂ (Ethyl) | 60-80 |
| CH₃ (Ethyl) | 10-50 |
| Data based on typical chemical shift ranges for similar functional groups. oregonstate.edu |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₅BrO₂), HRMS would provide an exact mass measurement that corresponds to this specific combination of atoms, confirming the molecular formula and ruling out other possibilities. chemicalbook.com The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, where the M+ and M+2 peaks appear with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the alkane and ethyl groups around 2850-3000 cm⁻¹, C-O stretching vibrations of the ester group between 1000-1300 cm⁻¹, and the C-Br stretching vibration, which is expected to appear in the fingerprint region at lower wavenumbers, generally between 500-700 cm⁻¹. docbrown.info The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl group.
X-ray Crystallography for Definitive Structural and Conformational Analysis
X-ray crystallography provides the most definitive and unambiguous structural information for crystalline compounds. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. beilstein-journals.orgresearchgate.net This technique would definitively establish the stereochemistry at the C1 position of the cyclohexane ring.
The analysis would reveal the preferred conformation of the cyclohexane ring, which is typically a chair conformation to minimize steric strain. sapub.org The positions of the bulky bromine atom and the ethyl carboxylate group (axial or equatorial) would be unequivocally determined. sapub.orgresearchgate.net In substituted cyclohexanes, there is often a preference for larger substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. sapub.org X-ray crystallographic data would provide the exact dihedral angles, confirming the conformational preferences of the molecule in the crystalline state. nih.govnih.govnih.gov
Computational Chemistry and Theoretical Modeling of Ethyl 1 Bromocyclohexanecarboxylate Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. mpg.dedurham.ac.ukresearcher.life DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more tractable than wave-function-based methods for larger systems. mpg.dedurham.ac.uk
For ethyl 1-bromocyclohexanecarboxylate, DFT is employed to determine key electronic and energetic properties. Calculations can reveal the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
DFT is also used to calculate the energies of different molecular conformations. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angle and torsional strain. wikipedia.orgopenstax.org For a 1,1-disubstituted cyclohexane like this compound, one substituent must occupy an axial position and the other an equatorial position. libretexts.org DFT calculations can precisely quantify the energy difference between the two possible chair conformers (bromo-axial/ester-equatorial vs. bromo-equatorial/ester-axial), predicting which is more stable. These calculations account for steric interactions and electronic effects, such as hyperconjugation.
Table 6.1: Calculated Electronic and Thermodynamic Properties of this compound Conformers (Illustrative DFT Data)
| Property | Conformer A (Br-axial, COOEt-equatorial) | Conformer B (Br-equatorial, COOEt-axial) |
| Relative Energy (kcal/mol) | 0.5 - 1.0 | 0.0 |
| HOMO Energy (eV) | -6.8 | -6.7 |
| LUMO Energy (eV) | 1.5 | 1.6 |
| HOMO-LUMO Gap (eV) | 8.3 | 8.3 |
| Dipole Moment (Debye) | 2.1 | 2.5 |
Note: This table presents hypothetical, illustrative data typical for DFT calculations on such a molecule to demonstrate the insights gained. The conformer with the larger group (ethyl carboxylate) in the equatorial position is generally expected to be more stable, but electronic factors can influence the outcome.
Reaction Coordinate Analysis and Transition State Elucidation
Understanding the mechanism of a chemical reaction requires identifying the pathway of lowest energy from reactants to products, known as the reaction coordinate. This pathway includes any intermediate species and, crucially, the transition state—the point of highest potential energy. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
Reaction coordinate analysis using computational methods involves mapping the potential energy surface of the reacting system. For this compound, this could be applied to reactions such as nucleophilic substitution (e.g., with a hydroxide (B78521) ion to replace the bromine) or elimination (e.g., dehydrobromination to form an alkene). numberanalytics.com
The process typically involves selecting a geometric parameter, or a combination of them, to define the reaction coordinate (e.g., the breaking C-Br bond distance). The energy of the system is then calculated at constrained increments along this coordinate to trace the energy profile. Sophisticated algorithms are used to locate the exact structure of the transition state, which is a first-order saddle point on the potential energy surface (a maximum in the reaction coordinate direction and a minimum in all other directions). Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Table 6.2: Illustrative Energy Profile for a Hypothetical E2 Elimination Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactant Complex | This compound + Base | 0.0 |
| Transition State | C-H and C-Br bonds partially broken, C=C bond partially formed | +20 to +25 |
| Product Complex | Ethyl cyclohex-1-enecarboxylate + H-Base + Br- | -10 to -15 |
Note: This table provides representative energy values for an E2 elimination reaction to illustrate the data obtained from a reaction coordinate analysis.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide static pictures of stable conformers and transition states, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, with the forces between atoms described by a force field. mdpi.com
For this compound, MD simulations can explore the vast conformational space available to the molecule. mdpi.com This includes not only the ring-flipping process between the two chair conformations but also the rotation around the C-C and C-O single bonds of the ethyl carboxylate group. By simulating the molecule's motion over time (typically nanoseconds to microseconds), MD can reveal the relative populations of different conformers, the rates of interconversion between them, and the flexibility of different parts of the molecule. nih.gov
Table 6.3: Conformational Preferences in 1,1-Disubstituted Cyclohexanes
| Substituent | A-value (kcal/mol) | Preferred Position (in monosubstituted ring) | Predicted Influence in 1,1-Disubstitution |
| -Br (Bromo) | 0.38 - 0.62 | Equatorial | Smaller steric demand |
| -COOEt (Ethyl Carboxylate) | ~1.1 - 1.2 | Equatorial | Larger steric demand |
Note: The A-value represents the energy cost of placing a substituent in the axial position in a monosubstituted cyclohexane. libretexts.org In a 1,1-disubstituted ring, the substituent with the larger A-value (ethyl carboxylate) will preferentially occupy the equatorial position to minimize steric strain, forcing the other group (bromine) into the axial position.
Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.govscispace.com The underlying principle is that variations in the reactivity of structurally similar compounds can be explained by changes in their physicochemical properties, which can be quantified by molecular descriptors. nih.gov
A QSAR model for the reactivity of this compound would first require a "training set" of related compounds. This set might include various 1-halo-1-cycloalkanecarboxylates with different halogens, alkyl esters, or ring sizes. The reactivity of each compound in a specific reaction (e.g., rate of solvolysis) would need to be determined experimentally.
Next, a wide range of molecular descriptors would be calculated for each compound in the set. These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges (from DFT).
Steric/Topological: Molecular weight, molar refractivity, surface area, volume, shape indices.
Hydrophobic: LogP (partition coefficient).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation linking a subset of these descriptors to the observed reactivity. nih.gov A robust QSAR model not only explains the reactivity trends within the training set but can also predict the reactivity of new, untested compounds that fall within its chemical domain.
Table 6.4: Potential Descriptors for a QSAR Model of Halogenated Cycloalkane Reactivity
| Descriptor Class | Example Descriptors | Relevance to Reactivity |
| Electronic | LUMO Energy, Charge on C1 carbon | Relates to susceptibility to nucleophilic attack. |
| Steric | Molar Refractivity (MR), van der Waals Volume | Quantifies steric hindrance around the reaction center. |
| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular size and branching. |
| Quantum Chemical | C-Br Bond Dissociation Energy | Directly relates to the ease of breaking the carbon-halogen bond. |
Future Prospects and Emerging Research Frontiers
Innovations in Organocatalysis and Biocatalysis for Transformations
The quest for greener and more selective chemical transformations has propelled the development of organocatalysis and biocatalysis. These fields offer promising avenues for the derivatization of Ethyl 1-bromocyclohexanecarboxylate, moving away from traditional metal-based catalysts.
Organocatalysis , which utilizes small organic molecules as catalysts, presents a powerful tool for asymmetric synthesis. While specific organocatalytic transformations of this compound are still an emerging area of research, the principles of asymmetric organocatalysis offer significant potential. For instance, chiral amines or phosphoric acids could be employed to catalyze the enantioselective substitution of the bromine atom, leading to the formation of chiral cyclohexanecarboxylate (B1212342) derivatives. These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The development of novel organocatalysts tailored for reactions involving sterically demanding substrates like this compound is a key area for future investigation.
Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. Lipases, a class of enzymes that catalyze the hydrolysis of esters, have been investigated for the kinetic resolution of related cyclohexanecarboxylate derivatives. This suggests the potential for lipase-catalyzed hydrolysis of this compound to achieve enantiomeric separation, providing access to optically pure forms of the compound and its derivatives. Future research may focus on identifying or engineering novel enzymes, such as dehalogenases, that can directly act on the carbon-bromine bond, offering a green and efficient route for functionalization.
| Catalytic Approach | Potential Transformation of this compound | Key Advantages |
| Organocatalysis | Enantioselective nucleophilic substitution of the bromine atom. | Metal-free, access to chiral products, tunable catalyst structures. |
| Biocatalysis | Enantioselective hydrolysis of the ester group (kinetic resolution). | High selectivity, mild reaction conditions, environmentally benign. |
| Biocatalytic debromination and functionalization. | Potential for novel reaction pathways, high specificity. |
Integration into Flow Chemistry and Microreactor Systems
The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the advantages of flow chemistry and microreactor systems . These technologies offer enhanced safety, improved heat and mass transfer, precise reaction control, and facile scalability.
The integration of this compound into flow chemistry setups holds considerable promise. For example, its synthesis, which can be exothermic, could be performed more safely and efficiently in a microreactor, allowing for precise temperature control and minimizing the risk of runaway reactions. Furthermore, subsequent transformations of this compound, such as nucleophilic substitutions or metal-catalyzed cross-coupling reactions, can be seamlessly integrated into a continuous flow process. This "telescoping" of reaction steps eliminates the need for isolation and purification of intermediates, leading to significant savings in time, resources, and waste generation.
The use of packed-bed reactors containing immobilized catalysts or reagents is another exciting prospect. For instance, a flow system could be designed where a stream of this compound is passed through a column containing an immobilized nucleophile or catalyst, leading to a continuous production of the desired product. This approach simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process.
Exploration of Novel Reaction Pathways and Domino Sequences
This compound serves as a versatile precursor for exploring novel reaction pathways and designing elegant domino sequences . Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures from simple starting materials.
The presence of both an ester and a bromine atom on a quaternary carbon center makes this compound an ideal candidate for initiating domino reactions. For example, a reaction could be initiated by a nucleophilic attack at the ester carbonyl, followed by an intramolecular cyclization involving the bromine atom. Alternatively, the bromine atom could be transformed into an organometallic species, which could then participate in a series of intramolecular bond-forming events.
One potential domino sequence could involve the reaction of this compound with a bifunctional nucleophile. The initial substitution of the bromine atom could be followed by an intramolecular condensation with the ester group, leading to the formation of heterocyclic compounds. The development of such domino reactions would significantly enhance the synthetic utility of this compound, providing rapid access to diverse molecular scaffolds.
Sustainable Chemical Synthesis Initiatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This compound can play a role in advancing sustainable chemical synthesis initiatives by enabling more efficient and environmentally benign processes.
A key metric in green chemistry is atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. By designing reactions that maximize the incorporation of atoms from this compound into the desired product, chemists can minimize waste generation. For example, addition reactions or rearrangement reactions involving this compound would have a higher atom economy than substitution or elimination reactions that generate stoichiometric byproducts.
Furthermore, the use of this compound in catalytic processes, as discussed in the context of organocatalysis and biocatalysis, aligns with the principles of green chemistry by reducing the need for stoichiometric reagents. The integration of this compound into flow chemistry systems also contributes to sustainability by improving energy efficiency, reducing solvent usage, and minimizing waste.
Future research will likely focus on developing synthetic routes that utilize this compound in conjunction with greener solvents, renewable feedstocks, and energy-efficient reaction conditions, further solidifying its role as a valuable tool for sustainable chemical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing ethyl 1-bromocyclohexanecarboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves bromination of ethyl cyclohexanecarboxylate using reagents like or (N-bromosuccinimide) under controlled conditions. For example, analogous bromocyclohexane derivatives are synthesized via radical bromination or nucleophilic substitution reactions. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., or ), and catalyst selection (e.g., AIBN for radical initiation) significantly impact yield . Optimization studies should include kinetic monitoring (TLC/GC-MS) and stoichiometric adjustments to minimize side products like di-brominated analogs.
Q. How can researchers ensure safe handling and storage of this compound given its reactivity?
- Methodological Answer : This compound is moisture-sensitive and may degrade over time, releasing hazardous brominated byproducts. Storage should be in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C. Handling requires PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation. Degradation can be monitored via by observing shifts in the ester carbonyl or bromomethyl signals . Emergency protocols should align with OSHA guidelines for brominated compounds, including neutralization of spills with sodium bicarbonate.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (9:1 v/v) is standard. For higher-purity requirements, recrystallization from ethanol or diethyl ether at low temperatures (–10°C) can isolate crystalline forms. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis ensures minimal impurities. Residual solvents should be quantified using Karl Fischer titration .
Advanced Research Questions
Q. How does this compound participate in stereoselective reactions, such as Reformatsky or nucleophilic substitutions?
- Methodological Answer : The bromine atom’s electronegativity activates the adjacent carbonyl group, enabling Reformatsky reactions with zinc to form β-lactam intermediates. For example, reactions with Schiff bases (e.g., N,N'-(3,3'-dimethylbiphenyl)bis(1-arylmethanimines)) yield spiroheterocycles. Stereoselectivity is controlled by solvent polarity (e.g., THF vs. DMF) and temperature gradients. -coupling analysis and X-ray crystallography (as in analogous cyclohexanecarboxylate derivatives) confirm stereochemical outcomes .
Q. What advanced spectroscopic and computational methods are used to resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving bond angles and torsional strain in substituted derivatives. Computational methods (DFT at B3LYP/6-31G* level) model electronic effects, such as hyperconjugation between the bromine and ester carbonyl. IR spectroscopy identifies vibrational modes (e.g., C=O stretch at ~1730 cm), while distinguishes bromine-induced deshielding (~δ 40 ppm for C-Br) .
Q. How can researchers mitigate bias in experimental design when studying the reactivity of this compound?
- Methodological Answer : Double-blinding and randomization are critical in comparative studies (e.g., catalytic efficiency trials). For reproducibility, allocate control groups (e.g., unbrominated analogs) and standardize reaction conditions. Meta-analytical frameworks, as described by Schulz et al. (1995), highlight the importance of transparent reporting (e.g., explicit allocation concealment in synthetic protocols) to reduce overestimation of reaction yields .
Q. What strategies address contradictory data in studies involving this compound, such as conflicting reaction yields or stereochemical outcomes?
- Methodological Answer : Systematic error analysis (e.g., Grubbs’ test for outliers) and cross-validation with orthogonal techniques (e.g., GC-MS vs. ) identify inconsistencies. Replicate experiments under identical conditions, and employ multivariate analysis (ANOVA) to isolate variables (e.g., solvent purity, catalyst age). Collaborative inter-laboratory studies enhance data reliability .
Methodological Notes
- Synthesis Optimization : Prioritize reaction scalability by testing continuous-flow systems for bromination .
- Safety Protocols : Regularly update SDS sheets and conduct hazard operability (HAZOP) assessments for large-scale syntheses .
- Data Integrity : Use electronic lab notebooks (ELNs) with version control to track experimental modifications and ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
